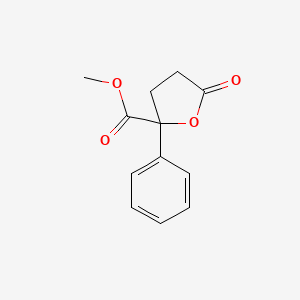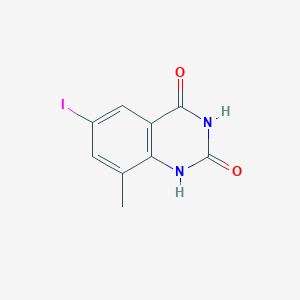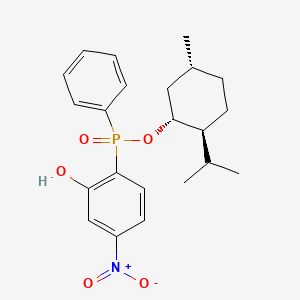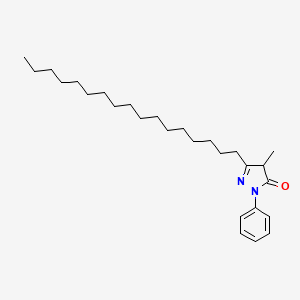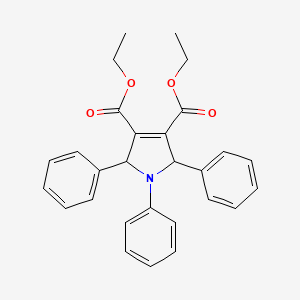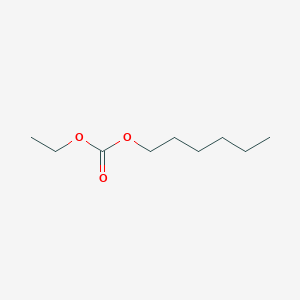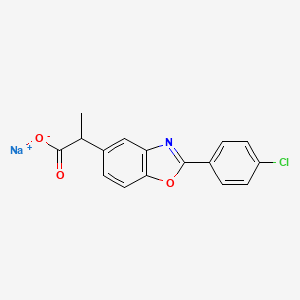
Benoxaprofen sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benoxaprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and a molar mass of 301.73 g/mol . This compound was primarily used to treat arthritis but was withdrawn from the market due to severe adverse effects, including liver and kidney failure .
Vorbereitungsmethoden
The synthesis of Benoxaprofen sodium involves several steps. One of the improved processes includes the reaction of N-(5-acetyl-2-hydroxyphenyl)-4-chlorobenzamide with a base and a catalyst to form 1-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)ethanone. This intermediate is then reacted with another compound to form Benoxaprofen . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Benoxaprofen sodium undergoes various chemical reactions, including:
Reduction: While specific reduction reactions are less documented, it is likely that the compound can undergo reduction under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and bases for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Benoxaprofen sodium has been studied extensively for its anti-inflammatory properties. It inhibits the migration of monocytes and other leukocytes, which are crucial in the inflammatory response . Research has also explored its pro-oxidant properties, which can stimulate certain cellular activities . Despite its withdrawal, this compound serves as a prototype for studying pro-oxidative anti-inflammatory drugs .
Wirkmechanismus
Unlike other NSAIDs, Benoxaprofen sodium acts directly on mononuclear cells. It inhibits the enzyme acetyl-CoA acetyltransferase, affecting mitochondrial function . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects . The compound’s unique action on mononuclear cells distinguishes it from other NSAIDs .
Vergleich Mit ähnlichen Verbindungen
Benoxaprofen sodium is often compared with other NSAIDs like ibuprofen, aspirin, and indomethacin. While all these compounds share anti-inflammatory properties, this compound’s direct action on mononuclear cells and its pro-oxidant properties make it unique . Other similar compounds include orpanoxin and coxigon, which also belong to the NSAID class .
Eigenschaften
CAS-Nummer |
51234-86-7 |
|---|---|
Molekularformel |
C16H11ClNNaO3 |
Molekulargewicht |
323.70 g/mol |
IUPAC-Name |
sodium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
ZJVWYIWJRVXGKT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
51234-28-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
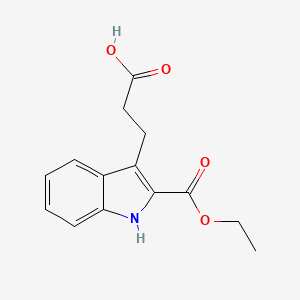
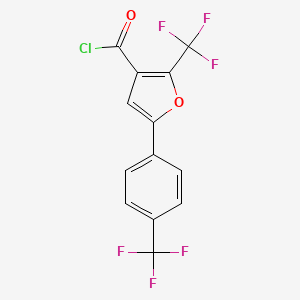
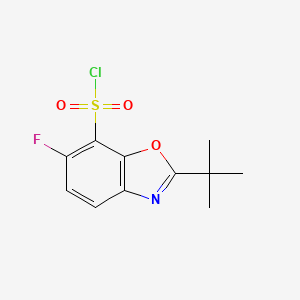
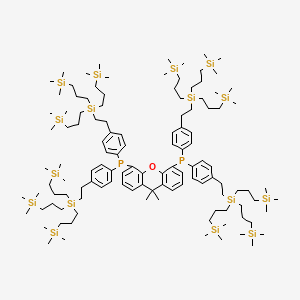
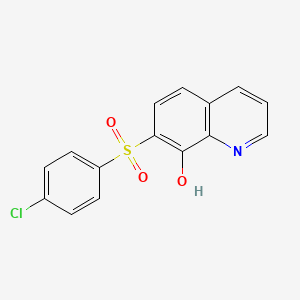
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
